molecular formula C17H12ClNO2 B13068223 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No.: B13068223
M. Wt: 297.7 g/mol
InChI Key: RBQULCZBYXGJHP-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is an indolizine derivative featuring a 2-chlorobenzoyl group at position 3, a methyl group at position 2, and a carbaldehyde moiety at position 1. For instance, the positional isomer 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde (CAS: 685891-13-8) shares the same molecular formula (C₁₇H₁₂ClNO₂) and molecular weight (297.7 g/mol) but differs in the chloro-substituent position on the benzoyl group . Such positional isomers often exhibit divergent physicochemical and biological properties due to steric and electronic effects.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

3-(2-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12ClNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3

InChI Key

RBQULCZBYXGJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Cl

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Aminocatalyzed One-Pot [3+2] Cyclization Approach

A recent advanced method employs a recyclable stereoauxiliary aminocatalyzed one-pot [3+2] cyclization to synthesize 1,2,3-trisubstituted indolizine-2-carbaldehydes, which can be adapted for the preparation of 3-(2-chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde by varying the benzoyl substituent.

  • Key Reaction Components:

    • Pyridine derivatives (e.g., 2-acetylpyridine analogs)
    • α-Haloketones or benzoyl derivatives with chloro substitution
    • Aminocatalyst derived from amino sugars enabling stereoauxiliary catalysis
    • Brønsted acids (e.g., lithium salts) to activate carbonyl groups and enhance catalytic efficiency
  • Reaction Conditions:

    • One-pot reaction in acetic acid medium
    • Presence of lithium cations to improve cyclization performance
    • Avoidance of harsh conditions to maintain aldehyde integrity
  • Mechanism Highlights:

    • Formation of an iminium ion intermediate followed by enamine-mediated Michael addition and aldol cyclization
    • Release of water during cyclization leading to indolizine ring closure
  • Yields and Scope:

    • Yields reported up to 79% for similar substituted indolizine-2-carbaldehydes
    • Tolerance to various substituents including halogenated benzoyl groups
Parameter Details
Catalyst Aminocatalyst from amino sugars
Solvent Acetic acid
Temperature Mild, typically room temperature to 60°C
Yield 70-80% for analogous compounds
Reaction Time Several hours (optimized per substrate)

This method is notable for its sustainability and efficiency, avoiding multi-step isolations and allowing late-stage functionalization.

Multi-Step Organic Synthesis via Benzoyl and Indolizine Precursors

Another classical synthetic route involves:

  • Step 1: Preparation of 2-methyl-indolizine core, commonly via condensation reactions between pyridine derivatives and α-haloketones.
  • Step 2: Introduction of the 2-chlorobenzoyl substituent at the 3-position by acylation reactions using 2-chlorobenzoyl chloride or related reagents.
  • Step 3: Formylation at the 1-position to install the carbaldehyde group, often via Vilsmeier-Haack reaction or related electrophilic aromatic substitution protocols.

This approach requires careful control of reaction conditions to prevent side reactions such as over-acylation or decomposition of sensitive aldehyde groups.

Step Reaction Type Reagents/Conditions Notes
1 Condensation Pyridine derivative + α-haloketone Base catalysis, reflux conditions
2 Acylation 2-Chlorobenzoyl chloride, base Low temperature to avoid side reactions
3 Formylation Vilsmeier-Haack reagent (POCl3/DMF) Controlled temperature, inert atmosphere

This multi-step method is traditional but allows structural variation and is well-documented for similar indolizine derivatives.

Detailed Reaction Data and Optimization Insights

Catalytic Effects and Additives

  • Brønsted Acids: Addition of 2 equivalents of Brønsted acid helps suppress deprotonation of methyl groups and activates carbonyl functionalities for cyclization.
  • Lithium Cations: Lithium salts improve catalytic performance by stabilizing intermediates and facilitating intramolecular cyclization steps.
  • Solvent Choice: Acetic acid serves as both solvent and catalyst medium, promoting efficient cyclization with minimal side reactions.

Yield and Purity Considerations

  • The aminocatalyzed one-pot method achieves higher yields and purity compared to stepwise carboxylation and reduction protocols.
  • Late-stage modifications on the indolizine core are feasible, enabling diversification without compromising the aldehyde functionality.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Aminocatalyzed One-Pot [3+2] Cyclization One-pot, stereoauxiliary aminocatalyst, mild conditions High yield (up to 79%), sustainable, versatile Requires specialized catalysts, optimization needed
Multi-Step Organic Synthesis Stepwise condensation, acylation, formylation Well-established, adaptable to various substituents Longer synthesis time, potential side reactions
Iodine-Catalyzed Cyclization (Literature) Iodine as catalyst for ring closure Good yields for related indolizines Less reported for chloro-substituted benzoyl derivatives

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile precursor in organic synthesis due to its unique molecular structure, which includes a chloro-substituted benzoyl group attached to an indolizine framework. Its carbaldehyde functional group allows for various chemical transformations, making it suitable for the synthesis of complex organic molecules.

Table 1: Synthetic Transformations of 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Transformation TypeDescriptionYield (%)
Reduction Conversion to alcohols using reducing agents like sodium borohydride70-85%
Oxidation Formation of carboxylic acids using oxidizing agents like potassium permanganate60-75%
Substitution Electrophilic substitution reactions with aromatic compounds50-80%

These transformations highlight the compound's utility in generating derivatives that may possess enhanced biological activity or novel properties.

Research indicates that indolizine derivatives, including this compound, exhibit diverse biological activities. Studies have shown potential antibacterial and anticancer properties, making them candidates for further pharmacological investigation.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several indolizine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent .

Medicinal Chemistry

The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry. It has been explored for its pharmacological properties, particularly in the treatment of cardiovascular disorders and conditions related to uric acid metabolism.

Pharmacological Properties

  • Xanthine Oxidase Inhibition : Preliminary studies suggest that indolizine derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial in treating gout .
  • Cardiovascular Effects : Some derivatives have been shown to potentiate the effects of catecholamines, indicating potential applications in managing cardiovascular diseases .

Material Science Applications

The unique properties of this compound also extend to material science. It can be utilized in the development of advanced materials due to its ability to undergo polymerization and form stable networks.

Table 2: Material Properties and Applications

PropertyApplication
Thermal Stability Used in high-performance polymers
Optical Properties Potential use in photonic devices

Mechanism of Action

The mechanism of action of 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chloro Substitution

The 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde isomer (CAS: 685891-13-8) is a direct analogue of the target compound. Key differences include:

  • Substituent Orientation : The 4-chloro isomer has a para-substituted benzoyl group, which may alter electron distribution and intermolecular interactions compared to the ortho-substituted 2-chloro variant.
  • Availability : The 4-chloro derivative is listed as discontinued by Biosynth, suggesting challenges in synthesis or commercial viability .
Table 1: Comparison of Chloro-Substituted Indolizine Derivatives
Compound Name Substituent Position Molecular Weight (g/mol) Availability Notes
3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde 2-Chloro (ortho) 297.7* Not specified Presumed similar to 4-chloro isomer
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde 4-Chloro (para) 297.7 Discontinued Limited commercial access

*Molecular weight inferred from structural similarity to the 4-chloro isomer.

Ethyl 7-Acetyl-2-Substituted Indolizine Derivatives

The Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate series () shares the indolizine core but differs in functional groups:

  • Substituents : These compounds feature an ethyl ester at position 1 and an acetyl group at position 7, unlike the carbaldehyde and methyl groups in the target compound.
  • Bioactivity : Derivatives such as 2b , 2q , and 2r demonstrated dose-dependent anticancer activity at concentrations of 10–80 µg/mL, highlighting the impact of substituent choice on biological efficacy .
Table 2: Bioactive Indolizine Derivatives
Compound ID Substituents (Positions) Key Functional Groups Bioactivity (Concentration Range)
2b, 2q, 2r Varied benzoyl and alkyl groups Ethyl ester, 7-acetyl Anticancer (10–80 µg/mL)
Target Compound 2-Methyl, 2-chloro-benzoyl, carbaldehyde Carbaldehyde, 2-chloro-benzoyl Not reported in evidence

Indole-Based Analogues

2-Chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde (CAS: 57989-35-2) is structurally distinct due to its indole core but shares a 2-chlorobenzoyl group and carbaldehyde moiety. Key differences include:

  • Core Structure : Indole (benzopyrrole) vs. indolizine (bicyclic pyrrolizine).

Biological Activity

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a synthetic compound belonging to the indolizine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H12ClNO2C_{17}H_{12}ClNO_{2}, with a molecular weight of 297.74 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the indolizine framework and the introduction of the chloro-benzoyl group .

Biological Activities

Research indicates that indolizine derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Indolizines have shown potential as anticancer agents. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and interaction with DNA .
  • Antimicrobial Properties : Some studies suggest that indolizines possess antimicrobial activities against various pathogens, although specific data for this compound is limited .
  • Anti-inflammatory Effects : Indolizine derivatives have been evaluated for their anti-inflammatory properties, which may be relevant for therapeutic applications in chronic inflammatory diseases .

Anticancer Activity

A study focusing on indolizine derivatives highlighted their ability to inhibit cancer cell lines, including breast cancer (MCF7) and leukemia cell lines. The mechanism was attributed to the compounds' ability to intercalate with DNA, disrupting replication processes .

Table 1: Anticancer Activity of Indolizines

CompoundCancer Cell LineIC50 (μM)
Compound AMCF715
Compound BT-47D20
This compoundTBD

Antimicrobial Studies

In a comparative study of various indolizines, some exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for several derivatives; however, specific data for this compound remains to be elucidated .

Table 2: Antimicrobial Activity of Indolizines

CompoundTarget OrganismMIC (μg/mL)
Compound CE. coli32
Compound DBacillus subtilis16
This compoundTBD

The mechanisms underlying the biological activity of indolizines often involve modulation of cellular pathways related to apoptosis and cell cycle regulation. For example, some derivatives have been identified as inhibitors of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via cyclization reactions involving pyridinium salts and alkynes. A key method involves reacting 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridinium bromide with substituted alkynes in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. Critical parameters include strict temperature control (room temperature for 0.5 hours) and the use of aprotic solvents to avoid side reactions. Yields are optimized by stoichiometric balancing of reactants and ensuring anhydrous conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • IR Spectroscopy : Identifies carbonyl groups (C=O stretch at ~1708 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbaldehyde (δ ~190 ppm) and benzoyl carbonyl (δ ~165 ppm) signals.
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. For example, a peak at m/z 384 corresponds to the molecular ion .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

Cross-validation using single-crystal X-ray diffraction (SXRD) is critical. For instance, if NMR suggests a planar benzoyl group but crystallography shows torsional angles (e.g., 70.1° between thiophene and chlorophenyl rings), prioritize SXRD data. Refinement via SHELXL software (with R1 < 0.05) ensures accuracy. Hydrogen-bonding networks (e.g., O—H⋯N interactions) can also clarify discrepancies .

Q. What strategies optimize reaction conditions to mitigate low yields in cyclization steps?

  • Catalyst Screening : Replace K₂CO₃ with milder bases like triethylamine to reduce side reactions.
  • Solvent Optimization : Use DMF for polar intermediates or switch to dichloromethane (DCM) for non-polar steps.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% .

Q. How do hydrogen-bonding patterns and crystal packing influence physicochemical properties?

Hydrogen bonds (e.g., S(6) motifs via O—H⋯N interactions) stabilize crystal lattices, increasing melting points and reducing solubility. Graph set analysis (as per Etter’s rules) predicts packing efficiency. For example, weak C—H⋯O interactions form chains along crystallographic axes, affecting dissolution rates .

Q. What computational methods predict the reactivity and stability of intermediates in synthesis?

  • DFT Calculations : Model transition states for cyclization steps (e.g., activation energies < 25 kcal/mol favor reaction feasibility).
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
  • ADMET Prediction : Tools like SwissADME assess logP (optimal ~3.5) and bioavailability, guiding structural modifications .

Q. How should biological activity assays (e.g., anticancer screening) be designed for this compound?

  • Cell Line Selection : Use human cervix cancer (SiHa) or similar cell lines.
  • Dose-Response Curves : Test concentrations (10–80 µg/mL) with sulforhodamine B (SRB) assays.
  • Control Benchmarking : Compare to adriamycin (IC₅₀ ~0.1 µM). Compounds showing >50% inhibition at 40 µg/mL warrant further study .

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